

# Conformational Landscape of Cyclononane: A Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: Cyclononane

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## Abstract

**Cyclononane**, a nine-membered cycloalkane, presents a complex and fascinating conformational landscape that has been the subject of extensive experimental and computational investigation. Its flexibility gives rise to a multitude of low-energy conformers, the understanding of which is crucial for the stereoselective synthesis of complex molecules and the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the conformational preferences of **cyclononane**, detailing its most stable conformers, the energetic barriers to their interconversion, and the experimental and computational methodologies employed in their study. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this challenging yet important molecular system.

## Introduction

The conformational analysis of medium-sized rings (C8-C11) is a cornerstone of modern stereochemistry, with significant implications for medicinal chemistry and materials science. Unlike smaller, more rigid rings or larger, more flexible macrocycles, medium-sized rings often adopt conformations that are subject to a delicate balance of angle strain, torsional strain, and transannular interactions. **Cyclononane** (C<sub>9</sub>H<sub>18</sub>) is a prototypical example of such a system, exhibiting a rich conformational isomerism that has been elucidated through a combination of

low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography of derivatives, and sophisticated computational modeling.

This guide aims to provide a comprehensive resource on the conformational analysis of **cyclononane**, focusing on the core requirements of data presentation, detailed experimental protocols, and clear visualizations of the underlying chemical principles.

## The Conformational Landscape of Cyclononane

The potential energy surface of **cyclononane** is characterized by several local minima corresponding to different conformers. The most stable of these have been identified and their relative energies quantified through various computational methods.

### Key Conformers and Their Symmetries

The most stable conformer of **cyclononane** is the Twist Boat-Chair (TBC), which possesses  $D_3$  symmetry. This conformation is also referred to as the [1] conformer. Other low-energy conformers that contribute significantly to the overall population at room temperature include the Twist Chair-Chair (TCTC) and conformers designated as [2] and \*\*\*\*.

### Relative Energies of Cyclononane Conformers

The relative energies of the most stable **cyclononane** conformers have been calculated using a variety of computational methods, including Molecular Mechanics (MM2, MM3), and quantum mechanical methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2). A summary of these findings is presented in the tables below.

Table 1: Relative Energies of **Cyclononane** Conformers from Molecular Mechanics and Semi-Empirical Methods

Conformer	Symmetry	MM2 Relative Energy (kcal/mol)	AM1 Relative Energy (kcal/mol)
Twist Boat-Chair (TBC) / <a href="#">[1]</a>	D <sub>3</sub>	0.00	0.00
Twist Chair-Twist Chair (TCTC)	C <sub>2</sub>	2.2	Not Reported
Skewed Chair-Chair (SCC)	C <sub>1</sub>	5.7	Not Reported
Skewed Boat-Boat (SBB)	C <sub>1</sub>	10.4	Not Reported
Data sourced from Ferguson, D. M., et al. (1989).			

Table 2: Relative Energies of Low-Energy **Cyclononane** Conformers from Ab Initio and DFT Calculations

Conformer	Symmetry	RHF/6-31G(d) Relative Energy (kcal/mol)	B3LYP/6-31G(d) Relative Energy (kcal/mol)	MP2/6-31G(d) Relative Energy (kcal/mol)	RB3LYP/au g-cc- pVTZ//RB3L YP/6-31G(d) Relative Energy (kcal/mol)
Twist Boat-Chair (TBC)	D <sub>3</sub>	0.00	0.00	0.00	0.00
Twist Chair-Boat (TCB)	C <sub>2</sub>	0.09	0.03	0.13	0.02
Twist Chair-Chair (TCC)	C <sub>2</sub>	1.63	1.52	1.52	1.52
M4	C <sub>2</sub>	2.22	2.21	2.28	Not Reported
M5	C <sub>1</sub>	2.70	2.76	2.78	Not Reported

Data sourced  
from  
Carballeira  
and Pérez  
(2006).

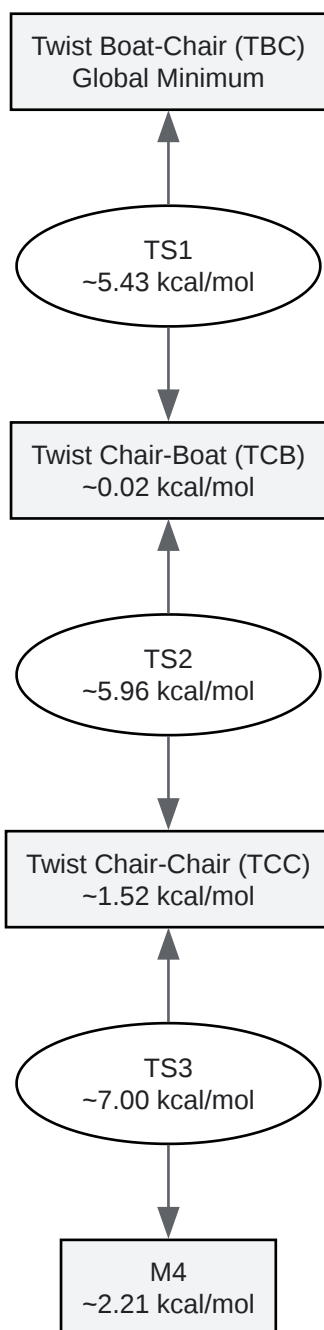
## Interconversion Pathways and Energy Barriers

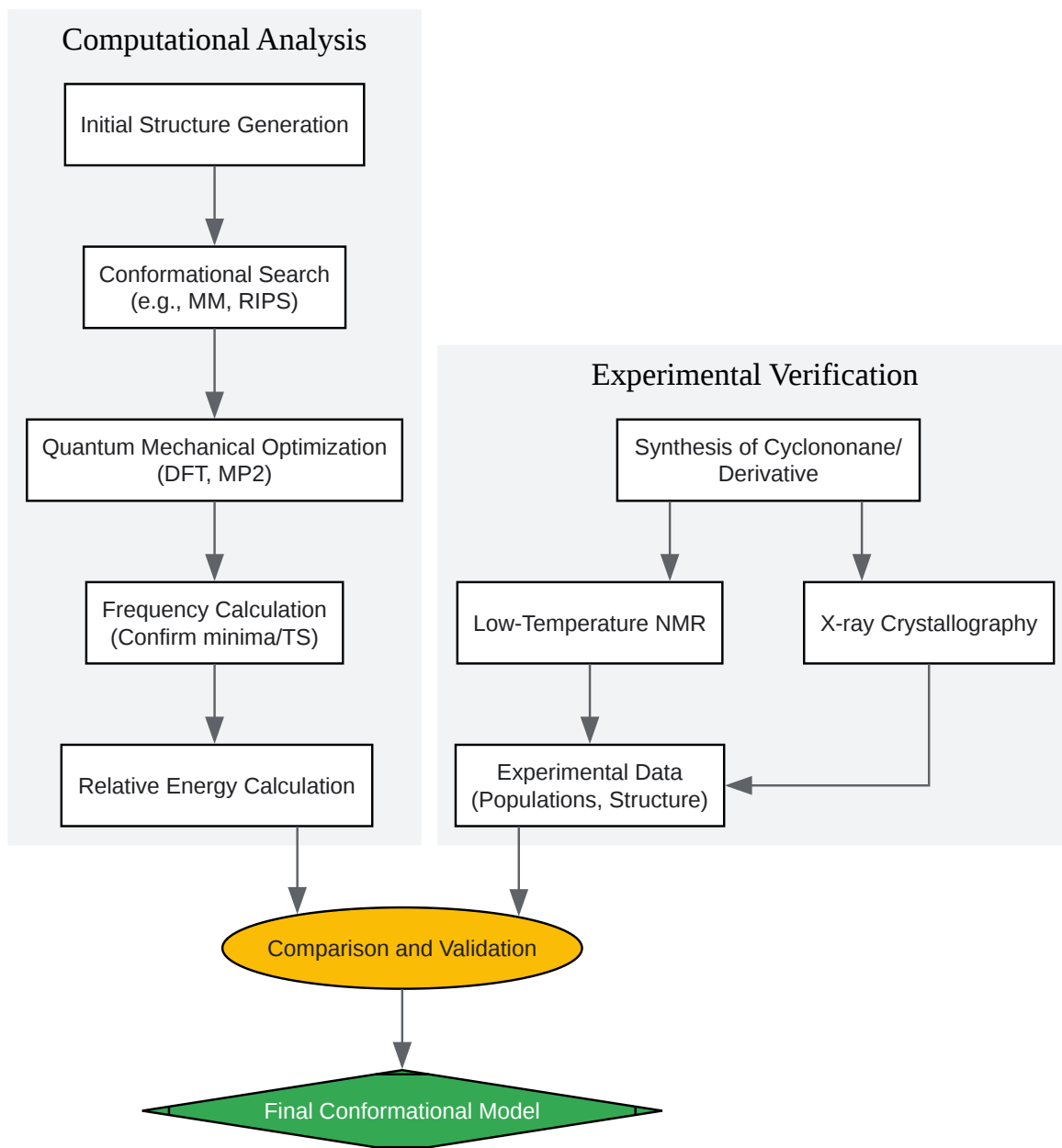
The various conformers of **cyclononane** are in dynamic equilibrium, interconverting through transition states. The energy barriers for these interconversions have been computationally determined and are crucial for understanding the molecule's dynamic behavior.

Table 3: Calculated Activation Energies for Conformational Interconversions of **Cyclononane** (kcal/mol)

Interconversion Pathway	Transition State	RHF/6-31G(d)	B3LYP/6-31G(d)	MP2/6-31G(d)
TBC ↔ TCB	TS1	5.86	5.43	5.61
TCB ↔ TCC	TS2	6.55	5.96	6.22
TCC ↔ M4	TS3	7.64	7.00	7.37
Data sourced from Carballeira and Pérez (2006).				

The following diagram illustrates the conformational energy landscape of **cyclononane**, showing the relationships between the low-energy conformers and the transition states that connect them.





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- 2. dasher.wustl.edu [dasher.wustl.edu]
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